The Mechanism of Action of Lefamulin on the Bacterial Ribosome: A Technical Guide
The Mechanism of Action of Lefamulin on the Bacterial Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism by which lefamulin, a first-in-class pleuromutilin antibiotic, inhibits bacterial protein synthesis. It details the antibiotic's interaction with the bacterial ribosome, presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the core processes.
Core Mechanism: Inhibition of the Peptidyl Transferase Center
Lefamulin exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][2][3] Its mechanism is distinct from many other ribosome-targeting antibiotics, which contributes to its low potential for cross-resistance.[4][5][6]
Binding Site and Molecular Interactions
Lefamulin binds to the peptidyl transferase center (PTC) of the 50S subunit, a highly conserved region responsible for catalyzing peptide bond formation.[1][4][5][7] The binding site is located at the intersection of the aminoacyl (A) and peptidyl (P) sites, where transfer RNA (tRNA) molecules normally bind.[7][8][9]
The binding is characterized by a dual-site interaction:
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Tricyclic Mutilin Core: This core structure is essential for antimicrobial activity and binds within a hydrophobic pocket of the 23S rRNA near the A-site.[4][10] It is anchored by hydrophobic and van der Waals interactions.[7][10]
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C14 Side Chain: A 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain extends from the mutilin core into the P-site.[4][8] This extension is crucial for the potent inhibitory effect and the unique binding mode.
Structural studies have revealed that lefamulin forms multiple hydrogen bonds with key nucleotides of the 23S rRNA, further stabilizing its position within the PTC.[5][7][10][11] This precise positioning physically obstructs the correct placement of the 3'-CCA ends of tRNA molecules in both the A and P sites.[6][8][9]
The "Induced Fit" Model and Inhibition of Peptidyl Transfer
Lefamulin's interaction with the ribosome is best described by an "induced fit" mechanism.[4][5][7] Upon binding, lefamulin causes a conformational change in the PTC nucleotides, which shift to tighten the binding pocket around the drug molecule.[5] This tight binding sterically prevents the accommodation of tRNA, thereby inhibiting peptide bond formation and halting protein elongation.[1][7][10][12] Once the elongation process has begun, lefamulin is considered ineffective.[10][12]
Figure 1: Logical flow of lefamulin's mechanism of action on the 50S ribosome.
Quantitative Data on Lefamulin Activity
Lefamulin's potent activity is demonstrated by its low minimum inhibitory concentrations (MIC) against a wide range of pathogens and its effective inhibition of in vitro protein synthesis.
In Vitro Antibacterial Activity
The following table summarizes the MIC values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates for key community-acquired bacterial pneumonia (CABP) pathogens.
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 822 | 0.12 | 0.25 | [13] |
| Penicillin-Resistant S. pneumoniae | - | 0.125 | 0.125 | [9][14] |
| Staphylococcus aureus (all) | 1273 | 0.06 | 0.12 | [15] |
| Methicillin-Resistant S. aureus (MRSA) | 402 | 0.06 | 0.12 | [15] |
| Haemophilus influenzae | - | 0.5 - 1 | 1 | [9][14] |
| Moraxella catarrhalis | - | 0.25 | 0.25 | [14] |
| Mycoplasma pneumoniae | - | 0.03 | 0.03 | [14] |
Table 1: Summary of Lefamulin In Vitro Activity (MIC₅₀/₉₀) Against Key Respiratory Pathogens.
In Vitro Translation Inhibition
Lefamulin's direct impact on ribosomal function is quantified by its 50% inhibitory concentration (IC₅₀) in cell-free translation assays.
| Assay System | Antibiotic | IC₅₀ (µg/mL) | Reference |
| S. aureus cell-free transcription-translation | Lefamulin | 0.02 | [16] |
| S. aureus cell-free transcription-translation | Tiamulin | 0.10 | [16] |
Table 2: Inhibition of S. aureus In Vitro Translation.
Key Experimental Protocols
The elucidation of lefamulin's mechanism of action relies on several key experimental techniques. The following sections provide generalized protocols for these core methodologies.
Ribosome Purification via Sucrose Density Gradient Centrifugation
This protocol outlines the isolation of 70S ribosomes from bacterial cultures, a prerequisite for in vitro binding and translation assays.
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Cell Culture and Harvest: Grow bacterial cells (e.g., S. aureus, E. coli) to mid-log phase. Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase I. Lyse cells via freeze-thaw cycles or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cellular debris.
-
Crude Ribosome Pelleting: Transfer the supernatant to ultracentrifuge tubes and pellet crude ribosomes by ultracentrifugation (e.g., >100,000 x g).
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40%) in a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).
-
Separation: Carefully layer the resuspended crude ribosome pellet onto the sucrose gradient. Centrifuge in a swinging-bucket rotor (e.g., SW40Ti) for several hours at high speed.
-
Fractionation and Collection: Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 70S ribosome peak.
-
Concentration: Concentrate the purified 70S ribosomes using ultracentrifugation and resuspend in a storage buffer.
Figure 2: Experimental workflow for bacterial ribosome purification.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
-
System Preparation: Utilize a commercial or lab-prepared bacterial IVTT kit (e.g., from S. aureus or E. coli), which contains cell extract with ribosomes, tRNAs, amino acids, and energy sources.
-
Reporter DNA: Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase, under the control of a bacterial promoter.
-
Compound Preparation: Prepare serial dilutions of lefamulin in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the IVTT extract, reporter DNA, and varying concentrations of lefamulin. Include a no-drug control (vehicle only) and a no-DNA control (background).
-
Incubation: Incubate the reaction plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data to the no-drug control (100% activity). Plot the percent activity against the logarithm of lefamulin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cryo-Electron Microscopy (Cryo-EM) Structural Analysis
Cryo-EM is a powerful technique used to determine the high-resolution structure of the ribosome-lefamulin complex.[17][18][19]
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of lefamulin to ensure saturation of the binding site.
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Grid Preparation: Apply a small volume of the ribosome-lefamulin complex solution to an EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complex in a near-native state.
-
Data Collection: Load the frozen grid into a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of images (micrographs) of the randomly oriented particles at cryogenic temperatures.
-
Image Processing:
-
Motion Correction: Correct for beam-induced sample movement.
-
Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.
-
2D Classification: Classify the particle images into distinct views to remove noise and low-quality particles.
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3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D map of the ribosome-lefamulin complex.
-
-
Model Building and Analysis: Fit atomic models of the ribosome and lefamulin into the final cryo-EM density map. Analyze the structure to identify specific molecular interactions, hydrogen bonds, and conformational changes.
Figure 3: High-level workflow for cryo-EM analysis of a ribosome-ligand complex.
References
- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetic, Pharmacokinetic/Pharmacodynamic, and Safety Investigations of Lefamulin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lefamulin: a New Hope in the Field of Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 15. In Vitro Activity of Lefamulin against S. aureus Collected Worldwide from Hospitalized Patients with Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cryo-EM structure of the ribosome functional complex of the human pathogen Staphylococcus aureus at 3.2 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
